LC-MS/MS Validation in Human Plasma
In a fully validated LC-MS/MS method for paroxetine quantitation in human plasma, rac-Paroxetine-d4 Hydrochloride served as the stable isotope-labeled internal standard, enabling a linear calibration range from 0.05 to 20 ng/mL with a mean correlation coefficient exceeding 0.999 [1]. The method achieved accuracy within 85.0–115.0% and precision (coefficient of variation) less than 15% across the validated range, using MRM transitions of m/z 330.1→192.1 for paroxetine and m/z 334.1→196.1 for paroxetine-d4 [1].
| Evidence Dimension | Method accuracy and precision using SIL-IS |
|---|---|
| Target Compound Data | Accuracy: 85.0–115.0%; Precision (CV): <15% |
| Comparator Or Baseline | Paroxetine-d6 as IS in an alternative validated method: range 0.250–50.0 ng/mL; comparable accuracy and precision metrics reported [2] |
| Quantified Difference | Both d4 and d6 isotopologues produce acceptable validation metrics; d4 method achieves lower LLOQ (0.05 ng/mL vs 0.250 ng/mL), though this is method- rather than IS-dependent |
| Conditions | Human plasma; liquid-liquid extraction; Waters Xevo TQD UPLC-MS/MS; positive electrospray ionization; MRM mode |
Why This Matters
This validation data confirms that rac-Paroxetine-d4 Hydrochloride performs equivalently to other deuterated paroxetine IS variants in regulatory-compliant bioanalytical assays, providing procurement confidence for BA/BE and clinical PK studies.
- [1] Tran H, Cao NC, Nguyen TC, et al. Development and validation of a LC-MS/MS method for quantitation of paroxetin in human plasma. Journal of Pharmaceutical Testing. 2026. View Source
- [2] Chi J, Kim MY, Li F. Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. Journal of Chromatography and Separation Techniques. 2015;6(5):1000291. View Source
